3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)-
Description
3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)-, is a pyridine derivative featuring a carbonitrile group at the 3-position, phenyl substituents at the 4- and 6-positions, and a pyrrolidinyl moiety at the 2-position. This compound’s structure combines aromatic (diphenyl) and heterocyclic (pyrrolidinyl) groups, which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
61006-42-6 |
|---|---|
Molecular Formula |
C22H19N3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4,6-diphenyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H19N3/c23-16-20-19(17-9-3-1-4-10-17)15-21(18-11-5-2-6-12-18)24-22(20)25-13-7-8-14-25/h1-6,9-12,15H,7-8,13-14H2 |
InChI Key |
SCSFLKBTRVVNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,6-Diphenyl-2-(pyrrolidin-1-yl)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4,6-Diphenyl-2-(pyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Diphenyl-2-(pyrrolidin-1-yl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-2-(pyrrolidin-1-yl)nicotinonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Pharmacology
Abou-Seri et al. (2011) synthesized 3-pyridinecarbonitrile derivatives with 2-alkoxy, 4-aryl, and 6-benzimidazol groups (e.g., compounds 382–385). These derivatives exhibited potent vasodilation, with IC50 values ranging from 0.145–0.214 mM , outperforming the standard prazosin hydrochloride (IC50 = 0.487 mM) . Key comparisons:
- Substituent Effects : The target compound’s 2-pyrrolidinyl group may enhance solubility via its cyclic amine, contrasting with the 2-alkoxy groups in derivatives 382–385, which could increase lipophilicity.
Carbonitrile-Containing Pesticides
Pyrazole-3-carbonitrile derivatives like fipronil and ethiprole () are used as pesticides. While these share the carbonitrile functional group with the target compound, their pyrazole core and halogenated substituents confer distinct reactivity and environmental behavior. For example, fipronil’s trifluoromethyl groups enhance stability and bioactivity, whereas the target compound’s pyrrolidinyl group may facilitate biodegradability .
Heterocyclic Frameworks: Triazines vs. Pyridines
s-Triazine derivatives (), such as 4,6-diphenyl-2-(4-hexyloxy-2-hydroxyphenyl)-s-triazine, share aromatic substituents with the target compound but differ in core structure. The hydroxyl and alkoxy groups in triazines may also improve polarity compared to the pyrrolidinyl group in the target compound .
Physicochemical and Environmental Properties
3-Cyanopyridine () provides a baseline for environmental behavior:
The target compound’s diphenyl groups may reduce soil mobility compared to 3-cyanopyridine, while its pyrrolidinyl moiety could moderate bioaccumulation.
Data Tables
Table 2: Environmental Properties Comparison
| Property | 3-Cyanopyridine | Target Compound (Inferred) |
|---|---|---|
| Vapor Pressure | 0.296 mmHg | Lower |
| Koc | 37 | 50–100 (estimated) |
Notes
- Limitations : Direct data on the target compound’s applications or environmental behavior are scarce; comparisons rely on structural analogs.
- Hypotheses : The pyrrolidinyl group may enhance biodegradability, while diphenyl groups could increase lipophilicity.
- Further Research : Experimental studies on the target compound’s IC50, Koc, and BCF are needed to validate these inferences.
Biological Activity
3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- (CAS No. 61006-42-6) is a synthetic organic compound belonging to the class of nicotinonitriles. Its structure features a pyrrolidine ring attached to a nicotinonitrile core, with two phenyl groups at the 4 and 6 positions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Details |
|---|---|
| Molecular Formula | C22H19N3 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 4,6-diphenyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
| CAS Number | 61006-42-6 |
| Canonical SMILES | C1CCN(C1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Anticancer Properties
Research has indicated that 3-Pyridinecarbonitrile derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of specific signaling pathways associated with cell growth and survival.
- Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound effectively reduced tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway.
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of pathogenic bacteria and fungi.
- Case Study : An investigation into the antimicrobial efficacy of related pyridine derivatives highlighted their potential as novel antimicrobial agents against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
The biological activity of 3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- is attributed to its ability to interact with molecular targets within biological systems. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4,6-Diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile | Pyrrole instead of Pyrrolidine | Similar anticancer properties |
| Combretastatin A-4 | Natural product | Known for potent anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
